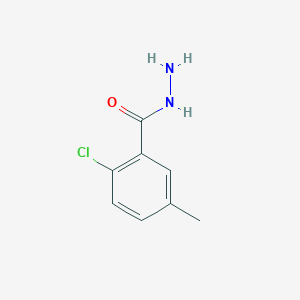

2-Chloro-5-methylbenzohydrazide

Description

Properties

IUPAC Name |

2-chloro-5-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRFXSHZHUINBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Route

The most widely reported method involves converting 2-chloro-5-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by reaction with hydrazine hydrate.

Procedure

-

Acid Chloride Synthesis :

-

Hydrazide Formation :

Direct Hydrazinolysis of Methyl Esters

An alternative route employs methyl 2-chloro-5-methylbenzoate, synthesized via Fischer esterification, which undergoes nucleophilic acyl substitution with hydrazine hydrate:

Reaction Conditions

-

Esterification : 2-Chloro-5-methylbenzoic acid, methanol, and H₂SO₄ (cat.) refluxed for 6 hours (yield: 92–95%).

-

Hydrazinolysis : Methyl ester (1 mol) and hydrazine hydrate (2 mol) in ethanol refluxed for 8–10 hours (yield: 78–82%).

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR (DMSO-d₆) :

-

¹³C-NMR :

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

2-Chloro-5-methylbenzohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various enzymes, leading to their inhibition. This inhibition can disrupt essential biological processes, such as DNA replication and protein synthesis, resulting in the compound’s antimicrobial and anticancer effects. Additionally, the chloro and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide (Compound 1)

- Structural Features : Replaces the 5-methyl group with a 5-methoxy substituent and introduces a 2-hydroxybenzylidene moiety.

- Crystallography: Monoclinic space group $ P2/n $, with unit cell dimensions $ a = 5.8872(8) \, \text{Å}, b = 31.649(2) \, \text{Å}, c = 7.6309(9) \, \text{Å}, \beta = 94.427(2)^\circ $. Exhibits intramolecular hydrogen bonding, stabilizing the trans-configuration of the hydrazone .

- Bioactivity : Demonstrates moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus (MIC = 25–50 μg/mL), attributed to the electron-withdrawing chloro group enhancing membrane penetration .

N'-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide (Compound I)

- Structural Features : Substitutes the 5-methyl group with a 4-methoxy group and incorporates a 5-chloro-2-hydroxybenzylidene moiety.

- Crystallography : Features two independent hydrazone molecules in the asymmetric unit, with dihedral angles between benzene rings ranging from $ 4.0(3)^\circ $ to $ 65.9(3)^\circ $. Chains are formed via N–H···O hydrogen bonds along the c-axis .

- Synthesis: Prepared via refluxing 4-methoxybenzohydrazide and 5-chloro-2-hydroxybenzaldehyde in methanol, yielding needle-like crystals .

(E)-4-Amino-N-(2-hydroxy-5-methyl-benzylidene)benzohydrazide

- Structural Features: Replaces the 2-chloro substituent with a 4-amino group, retaining the 5-methyl position.

- Synthesis: Synthesized by condensing methyl 4-aminobenzoate with 5-methylsalicylaldehyde in methanol. Yellow prismatic crystals are obtained via ethanol recrystallization .

Tabulated Comparison of Key Properties

Impact of Substituents on Properties

- Electron-Withdrawing Groups (e.g., Cl) : Enhance antibacterial activity by increasing lipophilicity and membrane permeability .

- Electron-Donating Groups (e.g., OCH3, NH2) : Improve solubility and crystallinity but may reduce antimicrobial efficacy due to decreased membrane interaction .

- Spatial Arrangements : Dihedral angles between aromatic rings influence molecular packing and hydrogen-bonding networks, affecting stability and melting points .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-methylbenzohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via hydrazide formation from benzoyl chloride derivatives. For example, reacting 5-methylbenzohydrazide with chlorinating agents (e.g., phosphorus oxychloride) under controlled temperatures (60–80°C) in anhydrous solvents like dichloromethane. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios of reagents to minimize side products . Purification often employs recrystallization from methanol or ethanol to achieve >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of hydrazide (-NH-NH₂) and carbonyl (C=O) groups. Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200–3300 cm⁻¹ (N-H stretch) are diagnostic .

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms the carbonyl carbon (~165 ppm) and chlorine-substituted aromatic carbons .

- UV-Vis : Used to track electronic transitions in conjugation with hydrazide moieties, typically showing λmax at 250–280 nm .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Purity is assessed via HPLC using a C18 column with acetonitrile/water mobile phases. Stability tests under varying temperatures (4°C, 25°C) and humidity levels (40–60% RH) over 6–12 months are recommended. Degradation products are analyzed using LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. What crystallographic data are available for this compound derivatives, and how do structural features influence bioactivity?

- Methodological Answer : Single-crystal X-ray diffraction reveals monoclinic or orthorhombic crystal systems, with unit cell parameters (e.g., a = 5.88 Å, b = 31.65 Å for related hydrazides). Intramolecular hydrogen bonding (N-H⋯O) stabilizes the planar hydrazide backbone, enhancing interactions with biological targets like bacterial enzymes. Computational docking (e.g., AutoDock Vina) correlates dihedral angles and substituent positions (e.g., chloro, methyl) with antibacterial potency against Bacillus subtilis (MIC = 8–16 µg/mL) .

Q. How should researchers address contradictory spectral or bioactivity data in hydrazide derivatives?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from tautomerism (keto-enol equilibria) or polymorphism. Validate via variable-temperature NMR or powder X-ray diffraction (PXRD). For bioactivity discrepancies, use standardized protocols (e.g., CLSI guidelines) for antimicrobial assays, ensuring consistent inoculum sizes (1.5 × 10⁸ CFU/mL) and incubation times (18–24 h). Replicate studies with positive controls (e.g., ampicillin) and statistical analysis (ANOVA, p < 0.05) reduce variability .

Q. What strategies enhance the pharmacological profile of this compound in drug discovery?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position to improve membrane permeability.

- Prodrug Design : Acetylate the hydrazide group to enhance bioavailability, followed by enzymatic hydrolysis in vivo.

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values against kinase targets (e.g., EGFR) using radioligand binding assays. Derivatives with para-substituted methyl groups show 3–5× higher selectivity than ortho-analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.